molecular formula C16H23N5O B12226207 2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12226207
M. Wt: 301.39 g/mol
InChI Key: HIPMGRHZRJTBRX-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 2-, 4-, and 5-positions. The 6-position is functionalized with a piperazine moiety linked to a 3-methyl-1,2-oxazol-5-yl group via a methylene bridge.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

3-methyl-5-[[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C16H23N5O/c1-11-9-15(22-19-11)10-20-5-7-21(8-6-20)16-12(2)13(3)17-14(4)18-16/h9H,5-8,10H2,1-4H3

InChI Key

HIPMGRHZRJTBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the trimethyl groups are introduced via alkylation reactions.

    Synthesis of the Piperazine Ring: The piperazine ring is synthesized separately, often through cyclization reactions involving diamines.

    Linking the Oxazole Moiety: The oxazole ring is prepared through cyclization of appropriate precursors, such as amino alcohols or nitriles.

    Coupling Reactions: The final step involves coupling the piperazine and oxazole moieties to the pyrimidine core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrimidine Core : Provides a planar aromatic system for π-π stacking interactions.
  • Methyl Substituents (2,4,5-positions): Enhance lipophilicity and metabolic stability compared to polar substituents (e.g., amino or nitro groups) .

Comparison with Structurally Similar Compounds

Thieno/Furopyrimidines with Piperazine Substituents

Example Compound: 12-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine (EP 2 402 347 A1) .

Feature Target Compound Thieno/Furopyrimidine Analogs
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine/Furo[3,2-d]pyrimidine
6-Position Substituent Piperazine-oxazole Piperazine-methylsulfonyl/morpholine
Synthetic Route Likely Suzuki coupling (inferred) Suzuki coupling with boronic acids
Biological Activity Hypothetical antiviral/kinase inhibition Antiviral (HIV), kinase inhibition

Key Differences :

  • The methylsulfonyl or morpholine groups in analogs may improve water solubility compared to the oxazole group in the target compound .

Pyrazolopyrimidine Derivatives

Example Compound: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine .

Feature Target Compound Pyrazolopyrimidines
Core Structure Pyrimidine Pyrazolo[3,4-d]pyrimidine
Substituents Methyl groups, piperazine-oxazole p-Tolyl, hydrazine, imino groups
Isomerization Not reported Observed under reaction conditions

Key Differences :

  • Pyrazolopyrimidines exhibit fused ring systems, which may alter electronic properties and bioavailability.
  • Functional groups like hydrazine in pyrazolopyrimidines could confer redox activity, unlike the methyl/oxazole groups in the target compound .

Trisubstituted Pyrimidines with Varied Substituents

Example Compound: 2,4,5-Trisubstituted pyrimidines as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Feature Target Compound Trisubstituted Pyrimidines (Kang et al., 2021)
Substituents 2,4,5-Trimethyl 2-Amino, 4-nitro, 5-cyclopropyl
Side Chain Piperazine-oxazole Halogenated aryl groups
Activity Hypothetical antiviral Potent HIV-1 inhibition (IC₅₀ < 10 nM)

Key Differences :

  • Methyl groups in the target compound may reduce polarity, enhancing blood-brain barrier penetration compared to amino/nitro derivatives.
  • The piperazine-oxazole chain could mitigate toxicity risks associated with halogenated aryl groups in NNRTIs .

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s piperazine-oxazole side chain may require multi-step synthesis, whereas thieno/furopyrimidines are efficiently prepared via Suzuki coupling (yields up to 78%) .
  • Structural Insights : Crystallographic studies using SHELX or ORTEP-3 (common in small-molecule analysis) could resolve conformational flexibility in the piperazine-oxazole chain .

Biological Activity

2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine ring substituted with a piperazine moiety and an oxazole group. Its molecular formula is C16H22N4OC_{16}H_{22}N_4O, and it has a molecular weight of approximately 290.38 g/mol.

Anticancer Activity

Research indicates that compounds containing piperazine and pyrimidine derivatives often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical)5.0Apoptosis induction
Compound BMCF7 (breast)3.2Cell cycle arrest
2,4,5-Trimethyl...HT29 (colon)TBDTBD

The biological activity of 2,4,5-trimethyl derivatives is often attributed to their ability to interact with specific biological targets such as enzymes involved in cellular signaling pathways. For example, compounds in this class may inhibit protein kinases or modulate receptor activity.

Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of piperazine-containing pyrimidines, it was found that derivatives similar to 2,4,5-trimethyl exhibited selective cytotoxicity against several tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of oxazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells.

Pharmacological Profiles

Recent pharmacological evaluations have demonstrated that compounds with similar structures can act as antagonists for adenosine receptors (ARs), which are implicated in various neurological disorders. These findings suggest potential applications in treating conditions like Parkinson's disease and Alzheimer's disease.

Table 2: Pharmacological Profiles

PropertyValue
Binding Affinity (hA2AAR)K_i = 8.62 nM
SelectivityHigh
ToxicityLow

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